N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of 2-aminobenzimidazole with 3-(chlorosulfonyl)benzoic acid to form the desired compound . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of biomass derivatives and reduction of toxic solvents, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulfite.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Sodium metabisulfite in a mixture of solvents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with a simpler structure.
2-phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide is unique due to the presence of both benzimidazole and dichlorobenzamide moieties, which confer a combination of pharmacological activities. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-8-9-15(16(22)11-13)20(26)23-14-5-3-4-12(10-14)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILOWMBGNMUXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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